1-Chloro-2,4-diethoxy-5-nitrobenzene
Description
1-Chloro-2,4-diethoxy-5-nitrobenzene is a substituted nitrobenzene derivative characterized by a chloro group at position 1, ethoxy groups at positions 2 and 4, and a nitro group at position 4.
Properties
CAS No. |
130474-89-4 |
|---|---|
Molecular Formula |
C10H12ClNO4 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
1-chloro-2,4-diethoxy-5-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO4/c1-3-15-9-6-10(16-4-2)8(12(13)14)5-7(9)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
NHRNYWREQSDQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-2,4-diethoxy-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-diethoxybenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .
Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
1-Chloro-2,4-diethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2,4-diethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used in clinical settings, it serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-diethoxy-5-nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also contribute to its overall reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 119-21-1)
- Structural Differences : Methoxy (-OCH₃) groups at positions 2 and 4 instead of ethoxy (-OCH₂CH₃).
- Molecular Properties: Molecular Formula: C₈H₈ClNO₄ Molecular Weight: 217.61 g/mol SMILES: COC1=CC(=C(C=C1N+[O-])Cl)OC .
- Applications: Primarily used in organic synthesis as an intermediate. Its dimethoxy groups enhance solubility in polar solvents compared to non-polar derivatives .
1-Chloro-2,4-dinitrobenzene (CDNB)
- Structural Differences : Nitro groups at positions 2 and 4 instead of ethoxy/methoxy groups.
- Molecular Properties :
- Molecular Formula: C₆H₃ClN₂O₄
- Molecular Weight: 202.55 g/mol.
- Biochemical Relevance : A standard substrate for glutathione S-transferase (GST) assays due to its electrophilic reactivity with glutathione (GSH). CDNB conjugates with GSH at rates up to 68 nmol/mg/min in enzymatic studies .
4-Chloro-2,3-difluoro-1-nitrobenzene (CAS 2689-07-8)
- Structural Differences : Fluoro substituents at positions 2 and 3, nitro at position 1, and chloro at position 4.
- Molecular Properties: Molecular Formula: C₆H₂ClF₂NO₂ Molecular Weight: 193.54 g/mol .
- Applications : Used in agrochemical and pharmaceutical intermediates. Fluorine atoms increase electronegativity and metabolic stability compared to ethoxy/methoxy derivatives .
1-Chloro-3-methyl-5-nitrobenzene
- Structural Differences : Methyl group at position 3 instead of ethoxy groups.
- Properties : Simpler structure with lower molecular weight (171.58 g/mol) and reduced steric bulk, enhancing reactivity in electrophilic substitution reactions .
Comparative Data Table
Key Research Findings
- Enzymatic Interactions : CDNB’s high GST activity (up to 2000 nmol/ml/min in plant extracts ) contrasts with the likely lower activity of ethoxy/methoxy derivatives, as seen in microsomal GST studies .
- Synthetic Utility : Methoxy and ethoxy derivatives are preferred in fine chemical synthesis due to their solubility and stability under acidic/basic conditions .
Biological Activity
1-Chloro-2,4-diethoxy-5-nitrobenzene is an organic compound of interest due to its potential biological activities. This compound, characterized by its nitro and chloro substituents, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Chemical Formula : C10H12ClN2O4
- Molecular Weight : 248.66 g/mol
- Structure : The compound features a chloro group at the 1-position, diethoxy groups at the 2 and 4 positions, and a nitro group at the 5-position of the benzene ring.
Antimicrobial Activity
Research has indicated that compounds with nitro and chloro substituents can exhibit significant antimicrobial properties. A study evaluating various nitrobenzene derivatives found that this compound demonstrated notable activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
Case Study : A recent investigation on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Toxicological Considerations
While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Toxicity studies have indicated that high doses can lead to adverse effects on liver and kidney functions in animal models. Long-term exposure studies are needed to fully understand its safety profile.
The biological effects of this compound are hypothesized to result from its ability to interact with cellular targets such as enzymes involved in metabolic pathways. The nitro group may undergo reduction within cells, leading to the formation of reactive intermediates that can modify biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
